molecular formula C7H5BrFNO2 B1442194 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene CAS No. 1224629-03-1

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene

Cat. No. B1442194
M. Wt: 234.02 g/mol
InChI Key: DKBQOOXGPIRVPC-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It has an average mass of 234.023 Da and a monoisotopic mass of 232.948761 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methyl, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is a solid compound . It has a predicted boiling point of 240.9±35.0 °C and a predicted density of 1.696±0.06 g/cm3 .

Scientific Research Applications

Reactivity and Synthesis

  • 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is involved in various chemical reactions. For example, its reactivity with thiophenoxide ion has been studied, highlighting its potential use in organic synthesis and chemical transformations (Guanti, Dell'erba, Thea, & Leandri, 1975).

Application in Antitumor Agents

  • This compound plays a role in the synthesis of potential antitumor agents. Research has shown its use in the synthesis of 3‐substituted 7‐(3,3‐dimethyl‐1‐triazeno)‐10‐methylphenothiazines, which are evaluated for their antitumor properties (Lin & Kasina, 1981).

Derivatives in Biological Activity

  • Derivatives of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene, like nitrophenyl uracil derivatives, have been obtained through direct arylation. These derivatives hold significance in biological activities, particularly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).

Impact in Polymer Solar Cells

  • In the field of renewable energy, specifically polymer solar cells, derivatives of this compound have been studied for their role in improving device performance. The formation of charge transfer complexes with this compound has been shown to enhance electron transfer processes, significantly improving the efficiency of polymer solar cells (Fu et al., 2015).

Electron Photodetachment Studies

  • This chemical has been used in electron photodetachment spectroscopy studies of nitroaromatic hydrocarbons. These studies are critical in understanding the electron capture and release properties of such compounds, which is essential in various fields, including environmental chemistry and sensor technology (Mock & Grimsrud, 1989).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

5-bromo-1-fluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBQOOXGPIRVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Beatty, EA Lindsey, R Thomas-Tran… - Journal of medicinal …, 2020 - ACS Publications
… The title compound was prepared from 5-bromo-1-fluoro-3-methyl-2-nitrobenzene in a manner similar to compound 41. H NMR (400 MHz, DMSO-d 6 ) δ 10.06 (s, 1H), 7.74 (s, 1H), 7.49 …
Number of citations: 40 pubs.acs.org

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